N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O6S2 and its molecular weight is 446.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel derivatives of benzenesulfonamide and evaluating their biological activities. For instance, Ghorab et al. (2017) synthesized thiourea derivatives bearing the benzenesulfonamide moiety, showing significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in tuberculosis treatment Ghorab et al., 2017. Similarly, Mun et al. (2012) explored 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of a novel small molecule HIF-1 pathway inhibitor, indicating potential applications in cancer therapy Mun et al., 2012.
Mechanism of Action Studies
The mechanism of action and the structure-activity relationship (SAR) of these compounds have been a focus of research. Sapegin et al. (2018) demonstrated that primary sulfonamide groups facilitate ring-forming cascade reactions, leading to [1,4]oxazepine-based sulfonamides with strong inhibition of carbonic anhydrases, a key therapeutic target in several diseases Sapegin et al., 2018.
Anticancer and Antimicrobial Activities
Compounds synthesized from benzenesulfonamide derivatives have shown promise in anticancer and antimicrobial applications. Nunna et al. (2014) reported the synthesis and antimicrobial activity of heterocyclic compounds having a sulphamido moiety, suggesting their potential in developing new antimicrobial agents Nunna et al., 2014. Furthermore, Pomarnacka and Kornicka (2001) found that 2-mercaptobenzenesulfonamide derivatives showed in vitro anticancer and anti-HIV activities, providing insights into their therapeutic potential Pomarnacka & Kornicka, 2001.
Carbonic Anhydrase Inhibitors
Research on benzenesulfonamide derivatives has also extended to carbonic anhydrase inhibitors. For example, a study by Gul et al. (2018) synthesized new dibenzensulfonamides and evaluated their anticancer effects by inducing apoptosis and autophagy pathways, alongside their inhibitory effects on carbonic anhydrase isoenzymes associated with cancer Gul et al., 2018.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S2/c1-25-16-7-5-13(11-17(16)26-2)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQIQLLHTUFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.